Product packaging for Q-Peptide Trifluoroacetate(Cat. No.:CAS No. 1361235-89-3)

Q-Peptide Trifluoroacetate

Cat. No.: B6295329
CAS No.: 1361235-89-3
M. Wt: 941.8 g/mol
InChI Key: USQQELBKWGETNJ-FBYJGKMISA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Q-Peptide Trifluoroacetate Salt is a high-purity, synthetically produced peptide provided as a trifluoroacetate (TFA) salt. This form is standard in solid-phase peptide synthesis (SPPS), as TFA is essential for cleaving the peptide from the resin and acts as an ion-pairing reagent during reverse-phase purification . The peptide is intended for Research Use Only and is not for diagnostic or therapeutic applications. In research settings, the TFA counterion is a critical consideration. While it is integral to the synthesis process, studies have shown that residual TFA can influence biological assays. It has been identified as an allosteric modulator of glycine receptors and may affect cell proliferation, membrane permeability, and overall peptide bioactivity . For sensitive in vitro or in vivo studies, it is recommended to consider an ion exchange step to replace TFA with a more physiological counterion like chloride or acetate to avoid potential experimental artifacts . Researchers should account for the TFA salt form when calculating peptide mass for molar concentrations. This product is presented as a lyophilized powder and requires storage at -20°C for long-term stability.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C33H50F3N13O16 B6295329 Q-Peptide Trifluoroacetate CAS No. 1361235-89-3

Properties

IUPAC Name

(4S)-5-[[(2S)-3-carboxy-1-[[2-[[(1S)-1-carboxy-2-hydroxyethyl]amino]-2-oxoethyl]amino]-1-oxopropan-2-yl]amino]-4-[[(2S)-5-(diaminomethylideneamino)-2-[[(2S)-2-[[(2S)-2,5-diamino-5-oxopentanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]pentanoyl]amino]-5-oxopentanoic acid;2,2,2-trifluoroacetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H49N13O14.C2HF3O2/c32-15(3-5-21(33)46)25(52)43-18(8-14-10-36-13-39-14)29(56)41-16(2-1-7-37-31(34)35)27(54)42-17(4-6-23(48)49)28(55)44-19(9-24(50)51)26(53)38-11-22(47)40-20(12-45)30(57)58;3-2(4,5)1(6)7/h10,13,15-20,45H,1-9,11-12,32H2,(H2,33,46)(H,36,39)(H,38,53)(H,40,47)(H,41,56)(H,42,54)(H,43,52)(H,44,55)(H,48,49)(H,50,51)(H,57,58)(H4,34,35,37);(H,6,7)/t15-,16-,17-,18-,19-,20-;/m0./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USQQELBKWGETNJ-FBYJGKMISA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(NC=N1)CC(C(=O)NC(CCCN=C(N)N)C(=O)NC(CCC(=O)O)C(=O)NC(CC(=O)O)C(=O)NCC(=O)NC(CO)C(=O)O)NC(=O)C(CCC(=O)N)N.C(=O)(C(F)(F)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=C(NC=N1)C[C@@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CC(=O)O)C(=O)NCC(=O)N[C@@H](CO)C(=O)O)NC(=O)[C@H](CCC(=O)N)N.C(=O)(C(F)(F)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C33H50F3N13O16
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

941.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Counterion Management for Q Peptide Trifluoroacetate

Solid-Phase Peptide Synthesis (SPPS) for Q-Peptide Generation

Solid-Phase Peptide Synthesis (SPPS) is the cornerstone of modern peptide synthesis, allowing for the efficient and controlled assembly of amino acids into a desired sequence on a solid support or resin. reddit.combachem.comjpt.com This technique simplifies the purification process by allowing for the removal of excess reagents and by-products through simple filtration and washing steps. bachem.com Two primary strategies, Fmoc/tBu and Boc/Benzyl, are widely employed for the synthesis of peptides like Q-Peptide.

Fmoc/tBu Strategy and Trifluoroacetic Acid Cleavage Considerations

The Fmoc/tBu (9-fluorenylmethyloxycarbonyl/tert-butyl) strategy is a widely used orthogonal protection scheme in SPPS. mdpi.comthermofisher.com The Nα-amino group of the incoming amino acid is protected by the base-labile Fmoc group, while the side-chain functional groups are protected by acid-labile tert-butyl (tBu) based protecting groups. biosynth.com The Fmoc group is removed by treatment with a mild base, typically a solution of piperidine (B6355638) in a suitable solvent. researchgate.net

Upon completion of the peptide chain assembly, a strong acid is required to cleave the peptide from the resin and simultaneously remove the side-chain protecting groups. thermofisher.com Trifluoroacetic acid (TFA) is the reagent of choice for this final deprotection and cleavage step. researchgate.netmdpi.com A common cleavage cocktail consists of a high concentration of TFA (typically 95%) with scavengers such as water, triisopropylsilane (B1312306) (TIS), and/or 1,2-ethanedithiol (B43112) (EDT) to prevent side reactions with reactive amino acid residues like tryptophan, methionine, and cysteine. acs.orgsigmaaldrich.com The use of TFA in this final step results in the formation of Q-Peptide as a trifluoroacetate (B77799) salt. mdpi.comresearchgate.net

Table 1: Typical Fmoc/tBu Cleavage Cocktail Components and Their Functions
ComponentTypical ConcentrationFunction
Trifluoroacetic Acid (TFA)90-95%Cleavage of peptide from resin and removal of acid-labile side-chain protecting groups.
Water (H₂O)2.5-5%Scavenger for carbocations.
Triisopropylsilane (TIS)1-2.5%Scavenger for carbocations, particularly effective in preventing side reactions with tryptophan.
1,2-Ethanedithiol (EDT)1-2.5%Scavenger, particularly for protecting cysteine residues.

Boc/Benzyl Strategy and Trifluoroacetic Acid Deprotection Considerations

The Boc/Benzyl (tert-butyloxycarbonyl/benzyl) strategy represents an alternative, quasi-orthogonal approach to SPPS. biosynth.compeptide.compeptide.com In this method, the Nα-amino group is protected by the acid-labile Boc group, and the side chains are protected by benzyl-based groups, which require a stronger acid for removal. biosynth.compeptide.com

Deprotection of the Boc group is achieved by treatment with a moderate acid solution, typically 50% TFA in dichloromethane (B109758) (DCM). peptide.comchempep.comnih.gov After each deprotection step, the resulting TFA salt of the N-terminal amine must be neutralized to the free amine before the next amino acid can be coupled. peptide.com The final cleavage of the peptide from the resin and removal of the benzyl-based side-chain protecting groups require treatment with a very strong acid, such as hydrogen fluoride (B91410) (HF) or trifluoromethanesulfonic acid (TFMSA). peptide.com While TFA is used for the repetitive Nα-deprotection, the final cleavage with stronger acids also leads to the formation of the peptide as a salt, which may subsequently be converted to the trifluoroacetate salt during purification.

Impact of Cleavage Conditions on Q-Peptide Trifluoroacetate Formation

The conditions of the final cleavage step significantly influence the purity and integrity of the resulting this compound. The composition of the cleavage cocktail, the duration of the cleavage reaction, and the temperature can all affect the outcome. acs.org For instance, prolonged exposure to TFA can lead to side reactions such as the alkylation of sensitive residues like tryptophan. researchgate.net The choice and concentration of scavengers are critical to minimize these side reactions. acs.orgsigmaaldrich.com The high concentration of TFA in the cleavage mixture ensures that upon precipitation of the cleaved peptide, the positively charged residues (such as the N-terminus, lysine, arginine, and histidine) will be associated with trifluoroacetate anions, resulting in the formation of this compound. bachem.com

Post-Synthetic Purification and Counterion Exchange Strategies

Following cleavage from the solid support, the crude Q-Peptide is a mixture containing the desired peptide along with various impurities such as truncated or deletion sequences and by-products from the cleavage process. bachem.com Therefore, a robust purification step is essential to obtain high-purity this compound.

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with Trifluoroacetic Acid

The standard method for peptide purification is Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC). bachem.comjove.com This technique separates the target peptide from impurities based on differences in their hydrophobicity. bachem.com A common mobile phase system for peptide purification consists of a binary gradient of water and acetonitrile, both containing a low concentration of TFA (typically 0.1%). bachem.compeptide.com

The TFA in the mobile phase serves as an ion-pairing agent. mdpi.comjove.com It forms an ion pair with the positively charged residues of the peptide, which masks their charge and increases the peptide's hydrophobicity, leading to improved peak shape and resolution during chromatography. jove.com The fractions containing the pure Q-Peptide are collected and lyophilized to yield the final product as a dry, stable powder of this compound. jove.comnih.gov

Methodologies for Trifluoroacetate Counterion Reduction and Elimination

While TFA is beneficial for peptide synthesis and purification, its presence as a counterion in the final product can sometimes be undesirable for certain biological assays. researchgate.netnih.gov Therefore, methods have been developed to reduce or eliminate the trifluoroacetate counterion.

Several strategies for counterion exchange have been reported, including:

Lyophilization with other acids : A common and straightforward method involves dissolving the peptide trifluoroacetate salt in a dilute solution of another acid, such as hydrochloric acid (HCl) or acetic acid, and then lyophilizing the solution. mdpi.commdpi.compeptide.com This process is often repeated multiple times to ensure complete exchange of the trifluoroacetate for the desired counterion (e.g., chloride or acetate). mdpi.compeptide.com

Ion-exchange chromatography : This technique involves passing a solution of the peptide through a column containing an anion-exchange resin. peptide.comnih.gov The trifluoroacetate ions bind to the resin, and the peptide can then be eluted with a solution containing the desired counterion. peptide.com

Deprotonation/Reprotonation : This method involves dissolving the peptide in a basic solution to deprotonate the positively charged groups, thus removing the trifluoroacetate counterion. nih.gov The peptide is then re-protonated by adding the desired acid. nih.gov

RP-HPLC with alternative ion-pairing agents : The trifluoroacetate counterion can be exchanged during the RP-HPLC purification step by using a mobile phase containing an alternative acid, such as acetic acid. mdpi.comnih.gov

The effectiveness of these methods can be monitored by various analytical techniques, including ¹⁹F-NMR, FT-IR, and HPLC with an evaporative light-scattering detector (ELSD). researchgate.netmdpi.comnih.gov

Table 2: Comparison of Trifluoroacetate Counterion Exchange Methods
MethodPrincipleAdvantagesDisadvantages
Lyophilization with HCl/Acetic AcidDisplacement of TFA by a stronger or more volatile acid. mdpi.compeptide.comSimple, inexpensive, and does not require specialized equipment. mdpi.comMay require multiple cycles for complete exchange; potential for peptide degradation at low pH. mdpi.comnih.gov
Ion-Exchange ChromatographySeparation based on charge; trifluoroacetate is exchanged for another anion on a resin. peptide.comnih.govCan be highly efficient for complete removal of trifluoroacetate. mdpi.comMay require optimization of resin and elution conditions.
Deprotonation/ReprotonationRemoval of counterion by neutralizing the peptide's charge, followed by addition of a new acid. nih.govAllows for complete removal of the trifluoroacetate counterion. nih.govExposure to basic conditions may not be suitable for all peptides.
RP-HPLC with Alternative AcidsExchange of trifluoroacetate for another ion-pairing agent during chromatographic purification. mdpi.comnih.govCombines purification and counterion exchange in a single step.May require re-optimization of the HPLC method.

Advanced Chromatographic Techniques for Enhanced Purity and Counterion Control (e.g., UPLC, SFC)

Modern chromatographic techniques offer significant advantages in both peptide purity and the ability to control the final counterion composition.

Ultra-High-Performance Liquid Chromatography (UPLC) provides higher resolution and faster separation times compared to traditional HPLC. lcms.cz By using mobile phases containing the desired counterion (e.g., acetic acid or formic acid instead of TFA), UPLC can be used to both purify the peptide and perform the counterion exchange in a single process. The high peak capacities achieved with UPLC systems, particularly with columns like Charged Surface Hybrid (CSH) C18, allow for better separation of impurities while managing the ionic pairing environment of the peptide. lcms.cz

Supercritical Fluid Chromatography (SFC) is emerging as a greener and more efficient alternative to RP-HPLC for peptide purification. nih.gov SFC uses supercritical carbon dioxide as the main mobile phase, often with a co-solvent like methanol. mdpi.com The use of volatile mobile phases in SFC can simplify the isolation of the final product. Additives can be included in the mobile phase to facilitate purification and influence the final salt form. For instance, studies have successfully used SFC for the purification of various peptides, demonstrating its potential for producing high-purity peptides with reduced reliance on harsh organic solvents and TFA. nih.govresearchgate.net

Scale-Up Considerations in Q-Peptide Synthesis for Research Applications

Transitioning the synthesis of a Q-Peptide from a small, milligram scale to larger, gram-scale quantities required for extensive research presents several challenges. pharmaceuticalonline.com The heterogeneous nature of SPPS, involving a solid resin and a liquid phase, requires specialized equipment for efficient mixing and filtration, which can be limiting at a larger scale. gappeptides.com

Key considerations for the scale-up of Q-Peptide synthesis include:

Reaction Kinetics and Heat Transfer: Reactions that are rapid at a small scale may be affected by mass and heat transfer limitations in larger reactors. This can impact coupling efficiency and the completeness of deprotection steps. gappeptides.com

Solvent and Reagent Consumption: The volume of solvents and reagents increases significantly with scale, leading to higher costs and greater quantities of chemical waste. The use of hazardous reagents also poses greater safety risks at larger scales. proteogenix.scienceacs.org

Process Control: Ensuring batch-to-batch consistency and maintaining control over critical process parameters is more complex at a larger scale. Automated synthesizers with in-line monitoring can help address these challenges. gyrosproteintechnologies.comvapourtec.com

For research applications, where flexibility and speed are often critical, careful planning of the scale-up strategy is essential to ensure the timely and cost-effective production of the required quantity and quality of Q-Peptide. gappeptides.com

Advanced Analytical Characterization of Q Peptide Trifluoroacetate

Spectroscopic Techniques for Q-Peptide Structural Elucidation

Spectroscopic methods are indispensable for elucidating the intricate structural details of Q-Peptide Trifluoroacetate (B77799). These techniques probe the molecule's atomic and molecular properties, offering insights into its conformation, the local chemical environments of its constituent atoms, and its interaction with the trifluoroacetate counterion.

Mass Spectrometry (MS) for Q-Peptide Molecular Weight and Impurity Profiling

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. creative-proteomics.com It is used to determine the precise molecular weight of Q-Peptide, confirm its primary sequence, and identify any impurities.

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-ToF) mass spectrometry is a soft ionization technique that is well-suited for the analysis of biomolecules like peptides. creative-proteomics.comlibretexts.org In this method, the peptide is co-crystallized with a matrix material, and a laser is used to desorb and ionize the peptide molecules without significant fragmentation. creative-proteomics.comlibretexts.org The time it takes for the ions to travel through a flight tube to the detector is proportional to their mass-to-charge ratio.

Key applications of MALDI-ToF MS for Q-Peptide Trifluoroacetate include:

Molecular Weight Determination: MALDI-ToF MS provides a very accurate measurement of the molecular weight of the intact peptide. libretexts.org This allows for the confirmation of the expected molecular weight based on the amino acid sequence.

Impurity Profiling: This technique is highly sensitive and can detect the presence of impurities, such as deletion sequences, truncated peptides, or peptides with modifications that occurred during synthesis. nih.gov

Peptide Mass Fingerprinting: By enzymatically digesting the peptide and analyzing the masses of the resulting fragments, the primary sequence of the peptide can be confirmed. creative-proteomics.comacs.org

It is important to note that the trifluoroacetate counterion can sometimes form adducts with the peptide, leading to the observation of peaks corresponding to [M+H+TFA]⁺ in the mass spectrum. Careful interpretation of the data is necessary to distinguish these adducts from actual impurities.

Table 3: Hypothetical MALDI-ToF MS Data for Q-Peptide

Ion SpeciesObserved m/zInterpretation
[M+H]⁺2500.2Monoisotopic mass of the protonated Q-Peptide
[M+Na]⁺2522.2Sodium adduct of Q-Peptide
[M-18+H]⁺2482.2Dehydrated Q-Peptide (potential impurity)
[M-44+H]⁺2456.2Decarboxylated Q-Peptide (potential impurity)

Note: 'M' represents the neutral Q-Peptide. The observed m/z values are hypothetical and would depend on the actual amino acid sequence of the Q-Peptide.

Electrospray Ionization MS (ESI-MS)

Electrospray Ionization Mass Spectrometry (ESI-MS) is a cornerstone analytical technique for the characterization of biomolecules, including this compound. As a "soft ionization" method, ESI is particularly well-suited for analyzing large and thermally fragile molecules like peptides, as it minimizes fragmentation during the ionization process. creative-proteomics.comnih.gov The technique transfers ions from a liquid solution into the gas phase, allowing them to be analyzed by a mass spectrometer. nih.gov

In the ESI process, the peptide solution is introduced through a fine, high-voltage capillary. This creates an aerosol of highly charged droplets. As the solvent evaporates from these droplets, the charge density on their surface increases, eventually leading to the formation of gas-phase peptide ions. europeanpharmaceuticalreview.com A key characteristic of ESI-MS when analyzing peptides is the formation of multiply charged ions, represented as [M+nH]ⁿ⁺, where 'M' is the molecular mass of the peptide, 'H' is the mass of a proton, and 'n' is the integer number of charges. nih.goveuropeanpharmaceuticalreview.com This phenomenon effectively extends the mass range of standard mass analyzers, enabling the analysis of high-mass molecules on instruments with a lower mass-to-charge (m/z) ratio limit. creative-proteomics.comacs.org

The resulting ESI-MS spectrum for a peptide is typically a series of peaks, each corresponding to the same peptide molecule but with a different number of charges. cpcscientific.comionsource.com By analyzing the distribution of these peaks in the m/z series, the molecular weight of the Q-Peptide can be accurately determined through a deconvolution process. For instance, two adjacent peaks in the spectrum can be used to solve for the molecular weight (M) and the charge state (z).

ParameterDescriptionTypical Value/Observation for Q-Peptide
Ionization Mode Positive ion mode is typically used to protonate basic residues (e.g., Lys, Arg, His) and the N-terminus.Positive Ion Mode
Input Sample The peptide is dissolved in a solvent compatible with ESI, often a mixture of water, acetonitrile, and an acid like formic acid.This compound in 50% Acetonitrile/Water with 0.1% Formic Acid
Observed Ions A series of multiply charged ions (e.g., [M+2H]²⁺, [M+3H]³⁺, [M+4H]⁴⁺).Multiple peaks corresponding to different charge states.
Data Output A mass spectrum plotting relative intensity versus the mass-to-charge (m/z) ratio.A characteristic cluster of ions representing the Q-Peptide.
Calculated MW The molecular weight is calculated from the m/z values of adjacent peaks in the ion series.Confirms the theoretical mass of the Q-Peptide.
Tandem MS for Sequence Verification

Tandem Mass Spectrometry, often denoted as MS/MS or MS², is an indispensable tool for confirming the amino acid sequence of Q-Peptide. mtoz-biolabs.comnih.govjove.com This technique involves multiple stages of mass analysis. First, the Q-Peptide precursor ion (a specific multiply charged ion from the ESI-MS spectrum) is selected and isolated. jove.com This isolated ion is then subjected to fragmentation in a collision cell. nih.govcreative-proteomics.com

The most common fragmentation method is Collision-Induced Dissociation (CID), where the precursor ion collides with an inert gas (like argon or nitrogen), causing it to break apart at the weakest bonds, which are typically the peptide amide bonds along the backbone. creative-proteomics.com This process generates a series of characteristic product ions. The fragmentation patterns are predictable and provide detailed sequence information. creative-proteomics.com

The primary product ions generated from CID are designated as b-ions and y-ions . nonlinear.comwikipedia.org

b-ions are formed when the charge is retained on the N-terminal fragment after cleavage.

y-ions are formed when the charge is retained on the C-terminal fragment. nonlinear.com

Each set of ions forms a "ladder" in the MS/MS spectrum. The mass difference between consecutive b-ions or consecutive y-ions corresponds to the mass of a specific amino acid residue. stackexchange.comionsource.com By systematically identifying these mass differences, the amino acid sequence of the Q-Peptide can be reconstructed. stackexchange.com Alternative fragmentation techniques like Electron-Transfer Dissociation (ETD) can also be used, which cleaves different backbone bonds (N-Cα) to produce c- and z-ions , providing complementary data, especially for peptides with post-translational modifications. nih.govwikipedia.org

Ion TypeFragment OriginInformation Provided
b-ions N-terminalSequence information starting from the N-terminus.
y-ions C-terminalSequence information starting from the C-terminus.
c-ions (ETD) N-terminalComplementary N-terminal sequence data.
z-ions (ETD) C-terminalComplementary C-terminal sequence data.

Infrared (IR) Spectroscopy for Q-Peptide Secondary Structure Analysis and Trifluoroacetate Interference

Fourier-Transform Infrared (FTIR) Spectroscopy is a powerful, non-destructive technique for investigating the secondary structure of peptides like Q-Peptide in various environments, including in solution or as a solid. nih.govnih.gov The method probes the vibrational modes of the peptide's backbone amide bonds, which are sensitive to its conformational state. lew.roshimadzu.com

The most informative region in the IR spectrum for peptide secondary structure analysis is the Amide I band, which appears between 1600 and 1700 cm⁻¹. shimadzu.com This band arises primarily from the C=O stretching vibrations of the peptide backbone. shimadzu.com The precise frequency of the Amide I band is highly correlated with specific secondary structure elements:

α-helices typically show a band around 1650-1658 cm⁻¹.

β-sheets are associated with a major band in the 1620-1640 cm⁻¹ range.

β-turns and random coils absorb at other frequencies within the Amide I region. lew.ro

A significant challenge in the IR analysis of synthetic peptides, including this compound, is interference from the trifluoroacetate (TFA) counter-ion, which is often a remnant from the purification process. nih.govresearchgate.net TFA has a strong IR absorption band around 1673 cm⁻¹, which can significantly overlap with or even obscure the peptide's Amide I band, making structural interpretation difficult or impossible. nih.govresearchgate.net Therefore, removal or exchange of the TFA counter-ion is a critical sample preparation step. A common procedure involves lyophilizing the peptide from a dilute HCl solution (e.g., 2-10 mM HCl) to replace the trifluoroacetate with chloride, which does not interfere in this spectral region. nih.govresearchgate.net

Wavenumber (cm⁻¹)AssignmentStructural Implication
~1655 cm⁻¹Amide I (C=O stretch)α-Helix
~1631 cm⁻¹Amide I (C=O stretch)β-Sheet
~1676 cm⁻¹Amide I (C=O stretch)β-Turn
~1540 cm⁻¹Amide II (N-H bend, C-N stretch)General peptide backbone
~1673 cm⁻¹ TFA (CF₃COO⁻) Interfering signal from counter-ion

Chromatographic Methods for Purity Assessment and Impurity Detection

High-Performance Liquid Chromatography (HPLC) for Purity Profiling

High-Performance Liquid Chromatography (HPLC) is the most widely used technique for assessing the purity of synthetic peptides like this compound. mtoz-biolabs.comresolvemass.caaltabioscience.com The most common mode for peptide analysis is Reversed-Phase HPLC (RP-HPLC). mtoz-biolabs.comcreative-proteomics.com This method separates molecules based on their hydrophobicity, utilizing a non-polar stationary phase (typically C18) and a polar mobile phase, which usually consists of a gradient of water and acetonitrile containing an ion-pairing agent like TFA. mtoz-biolabs.comaltabioscience.com

In a typical analysis, the Q-Peptide sample is injected into the system. The pure peptide will elute as a single, sharp major peak at a characteristic retention time. creative-proteomics.com Impurities, such as truncated sequences, deletion sequences, or incompletely deprotected peptides, will have different hydrophobicities and will therefore elute at different times, appearing as separate, smaller peaks. altabioscience.comcreative-proteomics.com

The purity of the Q-Peptide is determined by calculating the relative area of the main peptide peak as a percentage of the total area of all peaks in the chromatogram, detected typically at a wavelength of 214-220 nm where the peptide bond absorbs UV light. resolvemass.cacreative-proteomics.com

ParameterTypical ConditionPurpose
Column C18, 3-5 µm particle sizeStationary phase for hydrophobic interaction.
Mobile Phase A Water + 0.1% TFAPolar component of the mobile phase.
Mobile Phase B Acetonitrile + 0.1% TFAOrganic modifier to elute the peptide.
Gradient 5% to 60% Mobile Phase B over 20-30 minElutes peptides based on increasing hydrophobicity.
Detection UV at 214-220 nmDetects the peptide backbone.
Purity Calculation (Area of Main Peak / Total Peak Area) x 100Quantifies the purity level.

Ultra-Performance Liquid Chromatography (UPLC) for High-Resolution Separations

Ultra-Performance Liquid Chromatography (UPLC) represents a significant advancement in liquid chromatography, offering substantial improvements in resolution, speed, and sensitivity compared to traditional HPLC. chromatographytoday.combiopharminternational.com UPLC systems utilize columns packed with smaller particles (typically sub-2 µm), which operate at much higher pressures. chromatographytoday.comnih.gov

For this compound, using UPLC for purity analysis provides several key advantages. The smaller particle size leads to higher separation efficiency, resulting in sharper and narrower peaks. chromatographytoday.comwaters.com This enhanced resolution is particularly valuable for separating closely related impurities that might co-elute with the main peak in a standard HPLC run. chromatographytoday.com The increased sensitivity allows for the detection and quantification of very low-level impurities, which is critical for quality control. waters.com

Furthermore, UPLC significantly reduces analysis time, often by a factor of five to ten compared to HPLC, without sacrificing separation quality. biopharminternational.com This allows for higher throughput in a research or manufacturing environment. The improved performance makes UPLC an ideal technique for detailed characterization and stringent purity assessment of Q-Peptide. chromatographytoday.comwaters.com

SFC and Other Emerging Chromatographic Modalities

While RP-HPLC and UPLC are the dominant techniques, other chromatographic methods are emerging for peptide analysis. Supercritical Fluid Chromatography (SFC) is gaining attention as a powerful alternative. shimadzu.comjascoinc.com SFC uses a supercritical fluid, most commonly carbon dioxide, as the main component of the mobile phase. shimadzu.com

A primary advantage of SFC is its speed. Due to the low viscosity and high diffusivity of the supercritical fluid mobile phase, separations can be performed much faster than with HPLC, with analysis times being reduced by as much as five-fold. nih.govjascoinc.com This offers a significant increase in sample throughput. nih.gov Initially considered unsuitable for polar molecules like peptides, advancements in instrumentation and column chemistries have demonstrated SFC's capability to successfully separate a wide range of peptides, from small dipeptides to larger ones. jascoinc.comperlan.com.pl SFC often provides different selectivity compared to RP-HPLC, making it a valuable orthogonal technique for impurity profiling where it may resolve impurities that are difficult to separate by reversed-phase methods. shimadzu.com

Quantitative Analysis of Trifluoroacetate Content in Q-Peptide Preparations

Trifluoroacetic acid (TFA) is frequently utilized in the solid-phase synthesis and subsequent purification of peptides, acting as a cleavage agent to release the synthesized peptide from the resin and as an ion-pairing reagent in reversed-phase high-performance liquid chromatography (RP-HPLC). thermofisher.compepdd.com Consequently, the final lyophilized peptide product is often a trifluoroacetate salt. nih.gov Given that residual TFA can constitute a significant portion of the peptide sample's weight (from 5% to 25%) and may interfere with biological assays, its accurate quantification is essential for determining the net peptide content and ensuring product quality. pepdd.comnih.gov

Ion Chromatography (IC) for Anion Quantification

Ion Chromatography (IC) is a sensitive, simple, and automatable method widely employed for the determination of residual trifluoroacetate in peptide preparations. thermofisher.compepdd.com The technique is based on an anion-exchange process where sample anions and eluent anions compete for functional groups on a stationary phase. thermofisher.com

The methodology typically involves using a high-capacity anion-exchange column to separate trace TFA from an excess of other anions that might be present in the sample, such as chloride and phosphate, often without extensive sample preparation. nih.gov Detection is commonly achieved through suppressed conductivity, where a suppressor device reduces the background conductance of the eluent and enhances the electrical conductance of the analyte ions, thereby improving the signal-to-noise ratio. thermofisher.com

A modern approach, Reagent-Free™ Ion Chromatography (RFIC), simplifies the process by electrolytically generating high-purity eluents, such as potassium hydroxide, from deionized water. lcms.cz This allows for rapid method development and easy transfer between laboratories. lcms.cz For TFA analysis, a method may involve a step gradient of the eluent to effectively separate TFA from other anions. nih.govlcms.cz For instance, an initial lower concentration of eluent can elute weakly retained ions, followed by a step increase in concentration to separate and elute trifluoroacetate. lcms.cz

The precision of the IC method is influenced by the concentration of the analyte, with relative standard deviation (RSD) values increasing as concentrations approach the method detection limit (MDL). pepdd.com For example, for a 99 ng injection of TFA, a peak area RSD of 3.8% has been reported for 12 injections. pepdd.com Method detection limits for TFA in various samples, including commercial peptides, have been demonstrated to be less than 90 ng/ml. nih.gov

Table 1: Example Ion Chromatography Conditions for TFA Quantification

Parameter Condition
Column High-capacity anion-exchange (e.g., IonPac® AS18) lcms.cz
Eluent Potassium Hydroxide (KOH) gradient generated by an EG50 Eluent Generator lcms.cz
Detection Suppressed Conductivity nih.govlcms.cz
Flow Rate Typically 1.0 - 1.5 mL/min
Injection Volume 10 - 25 µL

| Suppressor | Anion Self-Regenerating Suppressor (e.g., ASRS ULTRA II) lcms.cz |

Table 2: Illustrative Recovery of TFA from a Peptide Matrix

Sample Spiked TFA Concentration (ng/mL) Measured TFA Concentration (ng/mL) Recovery (%)
Q-Peptide Solution 0 Not Detected N/A
Q-Peptide Solution 100 95.2 95.2
Q-Peptide Solution 250 241.5 96.6

Other Established Analytical Methods for Residual Trifluoroacetate Detection

Besides ion chromatography, several other analytical techniques have been established for the detection and quantification of residual TFA in peptide samples. pepdd.com The choice of method can depend on factors such as required sensitivity, available instrumentation, and the sample matrix.

Nuclear Magnetic Resonance (NMR) Spectroscopy : Specifically, 19F-NMR is a powerful tool for quantifying TFA, as the fluorine nucleus provides a specific and sensitive signal. researchgate.netmdpi.com This method is direct and does not require derivatization.

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) : While often used for peptide purification, RP-HPLC can also be adapted to quantify TFA. pepdd.com Methods may use an evaporative light-scattering detector (ELSD). mdpi.com

Gas Chromatography (GC) and GC-Mass Spectrometry (GC-MS) : These methods can be used for TFA analysis, often requiring derivatization of the trifluoroacetate ion to make it volatile. thermofisher.compepdd.com

Fourier-Transform Infrared Spectroscopy (FT-IR) : FT-IR can be used for the qualitative confirmation of TFA's presence in a peptide sample and has been adapted for quantitative analysis. researchgate.netmdpi.com

Capillary Electrophoresis (CE) : This technique separates ions based on their electrophoretic mobility in an electric field and can be used for the quantitation of counter-ions like TFA.

Isotachophoresis : A form of electrophoresis that can be used for separating and concentrating ionic analytes, including TFA. thermofisher.compepdd.com

Table 3: Comparison of Analytical Methods for TFA Detection

Method Principle Advantages Considerations
Ion Chromatography (IC) Ion-exchange separation with conductivity detection thermofisher.com High sensitivity, simple, automatable thermofisher.compepdd.com Requires specialized IC system
19F-NMR Nuclear magnetic resonance of the fluorine nucleus mdpi.com High specificity, direct quantification Requires NMR spectrometer, lower sensitivity than IC
RP-HPLC-ELSD Chromatographic separation with light-scattering detection mdpi.com Widely available instrumentation May have lower sensitivity for TFA
GC/GC-MS Separation of volatile compounds pepdd.com High resolution and sensitivity Often requires sample derivatization

| FT-IR | Infrared light absorption by molecular vibrations mdpi.com | Rapid, non-destructive, useful for qualitative analysis mdpi.com | Lower sensitivity for quantification |

Evaluation of Q-Peptide Homogeneity and Related Substance Characterization

Ensuring the homogeneity of a peptide preparation is crucial for achieving consistent and reproducible results in research and therapeutic applications. nih.gov The evaluation involves confirming the identity and purity of the peptide and characterizing any related substances or impurities that may be present. youtube.comijsra.net Impurities can arise from various stages of the solid-phase peptide synthesis (SPPS) process, including the insertion, deletion, or modification of amino acid residues. youtube.com

High-Performance Liquid Chromatography (HPLC) , particularly reversed-phase HPLC (RP-HPLC), is the cornerstone technique for assessing peptide purity and homogeneity. nih.govresearchgate.net Peptides are typically analyzed on C18 columns using a gradient of an organic solvent (like acetonitrile) in water, with TFA added to the mobile phase as an ion-pairing reagent to improve peak shape. peptide.com Purity is determined by calculating the percentage of the main peptide peak area relative to the total area of all peaks in the chromatogram. nih.govpeptide.com

Mass Spectrometry (MS) is indispensable for verifying the molecular identity of the peptide. nih.gov Techniques like electrospray ionization (ESI-MS) are commonly used to determine the molecular weight of the purified peptide. nih.gov The observed mass is compared with the calculated mass based on the peptide's amino acid sequence. nih.gov High-resolution analytical methods, such as ultra-performance liquid chromatography coupled with high-resolution mass spectrometry (UPLC-HRMS), are highly sensitive for detecting and characterizing peptide-related impurities. youtube.com

A comprehensive characterization of this compound would involve a combination of these techniques to establish its identity, purity, and the profile of any related substances. This ensures batch-to-batch consistency and provides a detailed understanding of the material's composition. nih.govijsra.net

Table 4: Example Analytical Characterization Data for a Batch of this compound

Analytical Test Method Specification Result
Appearance Visual Inspection White to off-white lyophilized powder Conforms
Purity (Homogeneity) RP-HPLC (214 nm) ≥ 98.0% 99.2%
Identity (Molecular Weight) ESI-MS Calculated MW ± 1.0 Da Conforms (Observed MW within tolerance)
TFA Content Ion Chromatography 10% - 15% 12.5%

| Related Substances | RP-HPLC | Individual impurity ≤ 0.5% | Largest impurity: 0.3% |

Table 5: Compound Names Mentioned in the Article

Compound Name
This compound
Trifluoroacetic Acid (TFA)
Acetonitrile
Potassium Hydroxide
Chloride

Mechanistic Investigations of Q Peptide Activity in Non Clinical Models Under Trifluoroacetate Influence

Effects of Trifluoroacetate (B77799) Counterion on Q-Peptide Conformational Dynamics

The three-dimensional structure of a peptide is a primary determinant of its biological function. The trifluoroacetate (TFA) counterion, through its ability to form tight ion pairs with positively charged amino acid side chains (e.g., lysine, arginine), can significantly modulate the conformational landscape of Q-Peptide. mdpi.comnih.gov These interactions can alter the delicate balance of forces that govern the peptide's secondary, tertiary, and quaternary structures.

The secondary structure of Q-Peptide, which includes local folding motifs like α-helices and β-sheets, is stabilized by a network of hydrogen bonds. The presence of different counterions can disrupt or modify this hydrogen-bonding network, thereby altering the peptide's structure. genscript.com

Circular dichroism (CD) spectroscopy studies on various peptides have demonstrated that the TFA counterion can induce conformational changes. For instance, research on pediocin PA-1 revealed a slight increase in helical content when TFA was the counterion, compared to chloride (Cl⁻). genscript.comnih.gov This suggests that TFA can favor or stabilize helical conformations in certain peptide sequences.

However, the presence of TFA can also complicate structural analysis. In Fourier-transform infrared (FTIR) spectroscopy, the strong absorbance of TFA at approximately 1673 cm⁻¹ can overlap with or obscure the peptide's amide I band (1600–1700 cm⁻¹), which is crucial for determining secondary structure content. genscript.com

Peptide ModelCounterionObserved Effect on Secondary StructureAnalytical Method
Model Peptide A (Analogous to Q-Peptide)Trifluoroacetate (TFA)Slight increase in α-helical contentCD Spectroscopy
Model Peptide A (Analogous to Q-Peptide)Chloride (Cl⁻)Baseline α-helical contentCD Spectroscopy
Model Peptide B (Analogous to Q-Peptide)Trifluoroacetate (TFA)Interference with Amide I band analysisFTIR Spectroscopy

Furthermore, the TFA counterion can influence the formation of quaternary structures, which involve the assembly of multiple peptide molecules. By forming charge-assisted hydrogen bonds, TFA anions can act as cross-linking agents, connecting adjacent peptide molecules. acs.org This has been observed in crystallographic studies of dipeptides, where TFA anions bridge neighboring peptide ribbons, effectively mediating the supramolecular assembly. acs.org This suggests that for Q-Peptide, the presence of TFA could promote aggregation or specific oligomeric states that might not be present with other counterions.

A peptide's conformation is highly sensitive to its solvent environment. rsc.orgresearchgate.net Factors such as solvent polarity and hydrogen-bonding capacity can shift the conformational equilibrium. For example, studies on cyclic peptides show that a switch from a non-polar to a polar solvent can change the preference from a βII-turn to a βI-turn structure by disrupting an intramolecular hydrogen bond in favor of hydrogen bonding with solvent molecules. rsc.orgresearchgate.net

When Q-Peptide is in a trifluoroacetate solution, these solvent effects act upon a conformational state that is already influenced by the TFA counterion. The interaction between the peptide-TFA ion pair and the surrounding solvent molecules dictates the final conformational profile. In aqueous solutions, the chaotropic nature of the TFA anion could potentially influence the structure of water at the peptide's surface, further modulating its conformation. nih.gov The energetic barrier to conformational changes can be measured, and it is understood that these dynamic motions arise from global changes in the peptide's structure. nih.gov

Q-Peptide Interactions with Biological Mimetic Systems

To understand the biological activity of Q-Peptide, its interactions with cell membranes are often studied using simplified, non-clinical models such as liposomes. The TFA counterion can play a significant role in these interactions, potentially altering how the peptide binds to and permeates these model membranes.

Liposomes composed of phospholipids like 1-palmitoyl-2-oleoyl-sn-glycero-3-phospho-(1'-rac-glycerol) (POPG) or 1,2-dipalmitoyl-sn-glycero-3-phospho-(1'-rac-glycerol) (DPPG) are commonly used to mimic the negatively charged surfaces of bacterial membranes. nih.govacs.org Isothermal titration calorimetry (ITC) is a powerful technique to study the thermodynamics of peptide-membrane binding.

Research has shown that the type of counterion can significantly affect the degree of peptide penetration into the lipid bilayer. nih.gov For some peptides, ITC experiments using DPPG liposomes have revealed more pronounced differences in binding thermodynamics for the TFA salt compared to other salt forms. nih.gov This indicates that the TFA counterion is not an inert spectator but an active participant in the peptide-membrane binding event, potentially by altering the peptide's conformation or by directly interacting with the membrane interface.

Q-Peptide Salt FormLiposomal ModelBinding Constant (K) M⁻¹Enthalpy Change (ΔH) kcal/molDriving Force
Q-Peptide TrifluoroacetatePOPG1.2 x 10⁵-2.5Enthalpy and Entropy Driven
Q-Peptide ChloridePOPG0.8 x 10⁵-1.8Primarily Entropy Driven
This compoundDPPG3.5 x 10⁵-4.1Enthalpy Driven
Q-Peptide ChlorideDPPG2.1 x 10⁵-3.2Enthalpy Driven

Note: The data in this table are hypothetical and for illustrative purposes, based on trends observed in the literature for analogous peptides.

The ability of Q-Peptide to cross a biological membrane is a key aspect of its mechanism of action. In vitro permeability assays, such as those using liposomal fluorescence, are employed to quantify this process. mdpi.comnih.gov A prevailing hypothesis is that positively charged peptides can permeate membranes by forming a neutral ion-pair complex with a counterion. mdpi.com

The strong ion-pairing capability of TFA may facilitate this process. nih.gov By effectively shielding the positive charges on Q-Peptide, the TFA counterion could increase the peptide's effective lipophilicity, thereby lowering the energy barrier for it to enter the hydrophobic core of the lipid bilayer. mdpi.comnih.gov Studies comparing the permeability coefficients of peptides in their TFA and chloride salt forms have found measurable differences that are dependent on the specific peptide sequence. mdpi.comnih.gov This underscores the importance of specifying and controlling the counterion in assays designed to evaluate the membrane-permeating properties of synthetic peptides. mdpi.com

Self-Assembly Characteristics of this compound

The self-assembly of peptides into ordered nanostructures is a fundamental process governed by a delicate balance of non-covalent interactions, including hydrogen bonds, hydrophobic interactions, electrostatic forces, and π–π stacking. Peptides can spontaneously organize into various architectures such as nanofibers, nanotubes, nanoribbons, and hydrogels. This inherent capability is dictated by the primary amino acid sequence and can be significantly influenced by external factors, including the presence of counter-ions like trifluoroacetate (TFA).

Trifluoroacetate is frequently present in synthetic peptides as it is commonly used during the solid-phase synthesis and purification processes, particularly in reverse-phase high-performance liquid chromatography (HPLC). While often considered an inert counter-ion, TFA can have pronounced effects on a peptide's physicochemical properties and its propensity to self-assemble. The TFA anion pairs with positively charged residues (such as Lysine, Arginine, Histidine) and the free N-terminus of the peptide. This interaction neutralizes charge repulsion, which can be a critical factor in allowing peptide chains to approach each other and initiate aggregation.

The influence of the trifluoroacetate counter-ion on the self-assembly of a given peptide, herein referred to as Q-Peptide, can manifest in several ways:

Aggregation Kinetics: The presence of TFA can alter the rate of fibril formation and aggregation. Studies on various peptides have shown that the type of counter-ion (e.g., trifluoroacetate vs. hydrochloride) can significantly influence the kinetics of forming structured aggregates like amyloid fibrils.

Morphology of Nanostructures: The TFA salt of a peptide may favor the formation of different self-assembled structures compared to its other salt forms. For instance, the balance between hydrophobic and electrostatic forces, which dictates the final morphology (e.g., tubes vs. sheets), can be shifted by the ion pairing between the peptide and TFA.

Table 1: Factors Influencing Peptide Self-Assembly

Factor Description of Influence Relevance of Trifluoroacetate
Primary Amino Acid Sequence The sequence of hydrophobic and hydrophilic residues determines the fundamental propensity to assemble. TFA interacts with charged residues, modifying the electrostatic profile of the peptide sequence.
pH of the Solution Alters the charge state of acidic and basic side chains, affecting electrostatic interactions. TFA is the salt of a strong acid and can influence the local pH environment of the peptide.
Peptide Concentration Self-assembly is a concentration-dependent process, typically occurring above a critical aggregation concentration. TFA can affect peptide solubility, thereby altering the concentration at which assembly begins.

| Counter-ions | Ions of the opposite charge can screen or neutralize charges on the peptide, reducing repulsion and facilitating assembly. | Trifluoroacetate pairs with cationic sites on the peptide, directly modulating intermolecular forces. |

In Vitro Cellular and Biochemical Activity Assessment (Trifluoroacetate-Dependent Effects)

The biological activity of peptides in vitro can be significantly confounded by the presence of trifluoroacetate. It is crucial to recognize that TFA is not merely an inert spectator ion but can exert its own biological effects, thereby modifying the apparent activity of the peptide being studied.

Non-clinical investigations have demonstrated that trifluoroacetate can directly impact the proliferation and viability of various cell types. This is a critical consideration when evaluating the effects of any peptide prepared as a TFA salt.

Osteoblasts and Chondrocytes: Studies have shown that TFA inhibits the proliferation of fetal rat osteoblasts and articular chondrocytes in culture. nih.govphysiology.org At concentrations as low as 10⁻⁸ to 10⁻⁷ M, TFA was found to reduce cell numbers and thymidine (B127349) incorporation. nih.govphysiology.org When comparing the biological effects of peptides as TFA salts versus hydrochloride salts, the TFA versions consistently resulted in lower cell proliferation. nih.govphysiology.org This can lead to the misinterpretation of experimental results, potentially masking a peptide's proliferative effects or wrongly attributing an anti-proliferative property to the peptide itself. nih.govphysiology.orgresearchgate.net

Liver Cells: The effect of TFA on liver cells is linked to the activation of specific cellular pathways. Research indicates that TFA can cause peroxisome proliferation in cultured rat and human liver cells, which is a significant metabolic effect. biorxiv.orgbiorxiv.org While some studies suggest TFA has low acute toxicity, its effects on liver cell function, particularly after repeated exposure, are notable. toxicdocs.orgnih.govfluorocarbons.org

Trifluoroacetate has been identified as a bioactive molecule that can modulate key cellular metabolic pathways, a finding with significant implications for the interpretation of peptide bioactivity studies.

PPAR-alpha Activation: Mechanistic studies have revealed that TFA activates the peroxisome proliferator-activated receptor alpha (PPAR-alpha). biorxiv.orgbiorxiv.orgresearchgate.net PPAR-alpha is a ligand-activated transcription factor that plays a crucial role in regulating lipid metabolism and energy homeostasis. nih.govnih.gov The activation of PPAR-alpha is a key event governing the biological response to a class of compounds known as peroxisome proliferators. oup.comnih.gov

Peroxisome Proliferation: As a direct consequence of PPAR-alpha activation, TFA induces peroxisome proliferation, particularly in the liver. biorxiv.orgbiorxiv.org This involves an increase in the number and size of peroxisomes, organelles that are central to fatty acid metabolism. biorxiv.org This effect has been observed in both rodent models and cultured human and rat liver cells. biorxiv.orgbiorxiv.org It is important to note that rodents are generally more sensitive to the induction of peroxisome proliferation than humans. biorxiv.orgfluorocarbons.org The induction of genes associated with peroxisome proliferation, such as acyl-CoA oxidase (Acox), has been demonstrated in rat hepatocytes following TFA treatment. oup.com

Table 2: Summary of Trifluoroacetate (TFA)-Dependent Effects on Cellular Pathways

Cellular Pathway Observed Effect of TFA Target Cells/Tissues Key Mediator
Cell Proliferation Inhibition of cell growth and division. Osteoblasts, Chondrocytes. nih.govphysiology.orgphysiology.org Not specified.
Peroxisome Proliferation Induction of peroxisome biogenesis and activity. Liver cells (rodent and human). biorxiv.orgbiorxiv.org PPAR-alpha. biorxiv.orgbiorxiv.org

| Lipid Metabolism | Alteration of fatty acid metabolism-related gene expression. | Liver. biorxiv.org | PPAR-alpha. biorxiv.org |

The presence of trifluoroacetate can interfere with the assessment of a peptide's interaction with enzymes and receptors. TFA is known to affect the physico-chemical properties of peptides, which can alter their conformation and, consequently, their binding affinity and functional activity. genscript.com

Furthermore, TFA itself can act as a modulator of protein function. For example, trifluoroacetate has been shown to act as a selective allosteric modulator at the glycine (B1666218) receptor. nih.gov It enhances the currents elicited by low concentrations of the agonist glycine, demonstrating a direct interaction with a ligand-gated ion channel. nih.gov This finding highlights the potential for TFA to confound ligand binding studies, not just by altering the peptide's properties, but by exerting its own effects on the target protein. nih.gov

The immunomodulatory potential of a therapeutic peptide is a key area of investigation. However, the trifluoroacetate counter-ion can complicate the interpretation of immunological assays. While some sources suggest the TFA component is biologically inactive in the context of specific peptides like thymulin, this may not be universally true. lookchem.com

The broader class of per- and polyfluoroalkyl substances (PFAS), to which TFA belongs, has been associated with immunomodulatory effects. mdpi.com For instance, studies on PFOA, a related compound, have shown suppression of T-cell dependent antibody responses (TDAR) in rodent models. nih.govncsu.edu Another PFOA replacement compound was also found to suppress TDAR in female mice at high doses. nih.govncsu.edu Given that Q-peptide itself, derived from angiopoietin-1, has demonstrated immunomodulatory effects by altering cytokine release from fibroblasts and influencing macrophages, it is critical to distinguish the peptide's intrinsic activity from any potential contribution by the TFA counter-ion. nih.gov

Q-Peptide Function in Non-Human In Vivo Models

In vivo studies are essential for understanding the physiological effects of a peptide. The specific peptide sequence QHREDGS, known as Q-Peptide, has been shown in animal models to promote wound healing by increasing keratinocyte migration. nih.govmedchemexpress.com

However, when studying Q-Peptide as a trifluoroacetate salt, it is imperative to consider the independent, systemic bioactivity of TFA. In vivo research in multiple mouse strains has demonstrated that TFA is not an innocuous counter-ion. biorxiv.org Administration of TFA, either alone or as a counter-ion for various peptides, led to significant physiological effects. biorxiv.org These included a reduction in plasma cholesterol and triglycerides and a decrease in the development of atherosclerotic lesions in mice fed a high-fat diet. biorxiv.org These in vivo effects are consistent with the in vitro findings, as they are mediated by the activation of PPAR-alpha, leading to peroxisome proliferation and subsequent changes in lipid metabolism. biorxiv.orgbiorxiv.org

Therefore, any in vivo study of this compound must be designed to deconvolve the effects of the Q-peptide from the potent metabolic effects of the trifluoroacetate counter-ion. The observed phenotype in an animal model could be the result of the peptide's action, the TFA's action, or a combination of both.

Table of Compounds

Compound Name Abbreviation/Synonym
Trifluoroacetate TFA
Trifluoroacetic Acid TFA
Q-Peptide QHREDGS
Peroxisome proliferator-activated receptor alpha PPAR-alpha
Acyl-CoA oxidase Acox
Amylin
Calcitonin
Hydrochloride HCl
Perfluorooctanoic acid PFOA

Studies in Specific Animal Models (e.g., mice models for metabolic research)

In non-clinical research, the biological activity of peptides is frequently investigated using animal models that replicate human diseases. For peptides intended for metabolic research, diet-induced obese (DIO) mouse models are a common choice. While specific studies on a compound designated "this compound" are not detailed in publicly available literature, the methodology can be understood from research on analogous peptide-trifluoroacetate salts.

For instance, studies on long-acting secretin peptide analogs, which are synthesized and purified resulting in trifluoroacetate salts, have been conducted in DIO mice. researchgate.net In these models, researchers evaluate the peptide's effect on metabolic parameters such as body weight, food intake, energy expenditure, and glucose metabolism. researchgate.net The trifluoroacetate (TFA) counterion is an inevitable component of the peptide preparation following standard solid-phase synthesis and purification processes. genscript.com Although often considered an inactive component, the TFA counterion's potential influence on the peptide's physicochemical properties and subsequent biological activity is a critical consideration. genscript.comnih.govnih.gov

Research has shown that the type of counterion can modulate the biological effect of a peptide. For example, studies on various antimicrobial peptides revealed that the trifluoroacetate salt form could exhibit different levels of cytotoxicity compared to acetate (B1210297) or hydrochloride salts. genscript.com This highlights the importance of considering the complete salt form of the peptide during mechanistic investigations. In the context of metabolic research using a hypothetical this compound in mouse models, studies would aim to elucidate its primary mechanism of action while being cognizant of the potential synergistic or modulatory effects of the TFA counterion. genscript.com

Analysis of Biological Outcomes and Pharmacokinetic Profiles (excluding safety/toxicity)

Following administration in animal models, the biological outcomes and pharmacokinetic (PK) profile of a peptide-trifluoroacetate salt are thoroughly analyzed. Biological outcomes in metabolic studies include changes in key indicators like body weight, fat mass, glucose tolerance, and insulin sensitivity. For example, a secretin analog administered to DIO mice was shown to increase energy expenditure without significantly affecting food intake, pointing to a specific metabolic pathway of action. researchgate.net

Pharmacokinetics describes the journey of a drug through the body, encompassing its absorption, distribution, metabolism, and excretion (ADME). The PK profile is crucial for understanding a peptide's bioavailability and duration of action. Studies with other peptides in rodents have demonstrated that their stability and half-life can be significantly greater than endogenous counterparts, a key feature for therapeutic potential. researchgate.net

The pharmacokinetic parameters typically measured include:

Half-life (t½): The time required for the concentration of the peptide in the body to be reduced by half.

Maximum Concentration (Cmax): The highest concentration of the peptide reached in the blood.

Time to Maximum Concentration (Tmax): The time at which Cmax is observed.

Area Under the Curve (AUC): The total exposure to the peptide over time.

Below is an interactive table summarizing hypothetical pharmacokinetic data for this compound in a rodent model, based on typical findings for similar peptide drugs. researchgate.netresearchgate.net

Computational and In Silico Modeling of this compound Interactions

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations are powerful computational tools used to study the physical movement of atoms and molecules over time. nih.govspringernature.com For this compound, MD simulations can provide detailed insights into how the TFA counterion affects the peptide's structure, stability, and dynamics at an atomic level. nih.gov

In these simulations, a model of the peptide, the TFA counterions, and the surrounding solvent (typically water) is created. The forces between all atoms are calculated, and Newton's laws of motion are applied to predict their subsequent positions and velocities over very short time steps. By aggregating these steps, a trajectory of the molecule's behavior over nanoseconds or even microseconds can be generated.

Key insights from MD simulations include:

Conformational Stability: Researchers can assess whether the presence of TFA helps to stabilize a particular secondary structure of the Q-Peptide (e.g., an alpha-helix or beta-sheet), which is often crucial for its biological activity. nih.govrsc.org

Counterion Distribution: Simulations can map the preferential locations of TFA ions around the peptide, identifying key interaction sites, such as positively charged amino acid residues (e.g., Lysine, Arginine). researchgate.net

Solvation Effects: The simulations can reveal how the peptide and its counterions interact with water molecules and how this "solvation shell" is altered by the presence of TFA, which can impact solubility and aggregation propensity.

For example, MD studies on other peptide systems have shown that counterion identity has a remarkable effect on the thermal stability of peptide nanostructures. rsc.org Such simulations for Q-Peptide would help in understanding its behavior under physiological conditions.

Quantum Chemistry Calculations

Quantum chemistry calculations, including methods like Density Functional Theory (DFT), provide a highly accurate description of the electronic structure of molecules. cuni.cznih.gov These methods can be applied to study the specific, non-covalent interactions between the Q-Peptide and the trifluoroacetate counterion in detail.

Unlike MD simulations that rely on classical approximations (force fields), quantum calculations solve the Schrödinger equation to describe the behavior of electrons. researchgate.net This allows for a precise analysis of:

Interaction Energies: The exact strength of the ionic bond between the positively charged groups on the peptide and the negatively charged TFA ion can be calculated.

Hydrogen Bonding: The calculations can detail how the TFA counterion might compete with or alter the intra-peptide hydrogen bonds that define the peptide's secondary structure. cuni.cz

Charge Distribution: Quantum methods can precisely map the electron density across the peptide-TFA complex, revealing how the counterion influences the electrostatic profile of the peptide, which is critical for receptor binding.

While computationally intensive, these calculations are invaluable for understanding the fundamental nature of the peptide-counterion interaction and for parameterizing the force fields used in larger-scale MD simulations. cuni.czacs.org

Prediction of Counterion Effects on Peptide Behavior

These predictive efforts focus on several key areas:

Structural Propensity: Predicting whether the TFA counterion will favor or disrupt specific secondary structures. The strong interaction between TFA and charged residues can sometimes interfere with the peptide's natural folding pattern. nih.gov

Solubility and Aggregation: Models can predict how the presence of the highly electronegative fluorine atoms in TFA affects the peptide's interaction with water, influencing its solubility. It can also predict the likelihood of peptide aggregation, a common challenge in formulation. nih.gov

Receptor Binding Affinity: By understanding how TFA modifies the peptide's electrostatic surface and conformational flexibility, computational docking and free-energy calculations can predict changes in binding affinity to its biological target.

The table below summarizes the predicted effects of the trifluoroacetate counterion on various properties of a model peptide like Q-Peptide.

Implications of Trifluoroacetate for Q Peptide Research Reproducibility and Interpretation

Confounding Variables Introduced by Residual Trifluoroacetate (B77799) in Biological Assays

Residual trifluoroacetate in Q-peptide preparations can act as a significant confounding variable in a variety of biological assays, leading to misinterpretation of the peptide's true biological activity. The presence of TFA can introduce unpredictable fluctuations in experimental data. genscript.comnovoprolabs.com

One of the primary concerns is the direct biological activity of TFA itself. Studies have shown that TFA can influence cell proliferation, in some instances inhibiting cell growth and in others promoting it. genscript.com For example, TFA has been observed to inhibit the proliferation of osteoblasts and chondrocytes at concentrations as low as 10⁻⁸ to 10⁻⁷ M. nih.govconsensus.app Conversely, at higher concentrations (0.5–7.0 mM), TFA has been reported to stimulate the growth of murine glioma cells and enhance protein synthesis. genscript.com These disparate effects highlight the unpredictable nature of TFA's influence on cell-based assays.

Beyond direct cellular effects, TFA can alter the physicochemical properties of the Q-peptide and the experimental environment. As a strong acid, TFA can lower the pH of the peptide preparation and, consequently, the assay medium. genscript.comnih.gov This alteration in pH can, in turn, affect the peptide's structure, solubility, and interaction with its biological target. Circular dichroism (CD) spectral data have indicated that TFA can induce a small increase in the helical structure of peptides. genscript.comnih.gov Such conformational changes can have a profound impact on the peptide's biological function.

Furthermore, TFA can interfere with analytical techniques used to characterize peptides. For instance, TFA has a strong infrared (IR) absorption band that can overlap with the amide I band of a peptide, complicating secondary structure determination by IR absorption spectroscopy. nih.govresearchgate.net

The following table summarizes some of the reported biological effects of trifluoroacetate that can confound experimental results:

Biological Effect of TFA Concentration Range Observed Outcome Potential Impact on Q-Peptide Research
Inhibition of cell proliferation10 nM - 100 nMReduced cell numbers and thymidine (B127349) incorporation in osteoblasts and chondrocytes. nih.govconsensus.appFalsely attributing anti-proliferative effects to the Q-peptide or masking its proliferative activity.
Stimulation of cell growth0.5 mM - 7.0 mMEnhanced cell growth and protein synthesis in murine glioma cells. genscript.comFalsely attributing pro-proliferative effects to the Q-peptide.
Alteration of protein conformationNot specifiedReduced binding of drugs to human serum albumin. noaa.govAltered Q-peptide-protein interactions, leading to inaccurate binding affinities.
Allosteric regulation of receptorsNot specifiedIncreased glycine (B1666218) receptor activity at lower glycine concentrations. genscript.comMisinterpretation of Q-peptide's receptor modulation activity.

Strategies for Mitigating Counterion-Related Experimental Bias

To minimize the impact of trifluoroacetate on experimental outcomes and enhance the reliability of Q-peptide research, several mitigation strategies can be employed. The most common and recommended approach is to exchange the TFA counterion for a more biologically benign alternative, such as hydrochloride (HCl) or acetate (B1210297). genscript.comsb-peptide.com

Several methods are available for TFA removal and counterion exchange:

Lyophilization from HCl Solution : This is a widely used method that involves dissolving the peptide in a dilute HCl solution and then lyophilizing it. nih.govlifetein.com This process is repeated multiple times to ensure complete exchange. Studies suggest that HCl concentrations between 2 and 10 mM are effective for TFA removal without significantly altering the peptide's secondary structure. nih.gov

Ion-Exchange Chromatography : This technique involves passing the peptide solution through an ion-exchange resin to replace the trifluoroacetate ions with the desired counterion. researchgate.netlifetein.com

Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) : The peptide can be loaded onto an RP-HPLC column and washed with a buffer containing the desired counterion, such as acetic acid, before elution. lifetein.com

Deprotonation/Reprotonation Cycle : This method involves deprotonating the amino groups of the peptide with a basic solution to remove the trifluoroacetate, followed by reprotonation with the desired acid. researchgate.net

The choice of method may depend on the properties of the Q-peptide, such as its hydrophobicity and stability. It is crucial to validate the chosen method to ensure complete TFA removal and to confirm that the process does not degrade the peptide.

The following table compares different methods for TFA removal:

Method Principle Advantages Disadvantages
Lyophilization from HCl Repeatedly dissolving the peptide in a dilute HCl solution and freeze-drying to replace TFA with chloride. nih.govlifetein.comRelatively simple and widely accessible.May require multiple cycles for complete removal; high HCl concentrations can alter peptide structure. nih.gov
Ion-Exchange Chromatography Passing the peptide through a resin that selectively binds and removes TFA, replacing it with another anion. researchgate.netlifetein.comCan be highly effective for complete removal.May lead to peptide loss; requires specific resins and equipment.
Reverse-Phase HPLC Washing the peptide on an HPLC column with a mobile phase containing the desired counterion to displace TFA. lifetein.comCan be integrated into the purification process.Peptide loss can occur; may not be suitable for all peptides.
Deprotonation/Reprotonation Removing the TFA by making the solution basic, then adding the desired acid to form the new salt. researchgate.netCan achieve complete removal of the counterion.The use of basic conditions may degrade certain peptides.

Standardization of Q-Peptide Preparations for Inter-Laboratory Comparability

The lack of standardization in Q-peptide preparations, particularly concerning the counterion content, is a significant barrier to inter-laboratory comparability. nih.govnih.govresearchgate.netresearchgate.net To ensure that results from different laboratories can be reliably compared, it is essential to establish and adhere to standardized practices for peptide synthesis, purification, and characterization. nih.govnih.gov

Regulatory bodies and scientific organizations are increasingly recognizing the need for guidelines on the quality of synthetic peptides. dlrcgroup.comeuropa.eustarodub.nl These guidelines emphasize the importance of thorough characterization of the peptide, including its purity, identity, and the content of any counterions. nih.govusp.org

Establishing well-characterized reference standards for Q-peptides is a critical step toward standardization. nih.govnih.gov These reference standards should have a precisely determined peptide content, purity profile, and counterion composition. By using a common reference standard, different laboratories can calibrate their assays and ensure that their results are comparable. nih.govnih.govresearchgate.net

The standardization process should encompass the entire lifecycle of the Q-peptide, from synthesis to its use in biological assays. This includes:

Standardized Synthesis and Purification Protocols : Utilizing consistent methods for SPPS and purification to minimize batch-to-batch variability. peptide.com

Comprehensive Analytical Characterization : Employing a suite of analytical techniques to confirm the peptide's primary sequence, assess its purity, and quantify impurities, including the counterion. nih.govalmacgroup.com

Accurate Determination of Peptide Content : Moving beyond gross weight to determine the net peptide content, which accounts for the mass of counterions and other non-peptide components. sb-peptide.compeptide.com

Best Practices for Reporting Counterion Content in Q-Peptide Research Publications

Clear and comprehensive reporting of experimental details is a cornerstone of reproducible science. When publishing research involving Q-peptides, it is imperative to provide detailed information about the peptide preparation, including the counterion content. Adherence to established research data guidelines is encouraged. acs.org

Best practices for reporting counterion content include:

Explicitly State the Salt Form : The materials and methods section should clearly state the salt form of the Q-peptide used (e.g., "Q-peptide trifluoroacetate salt" or "Q-peptide hydrochloride salt").

Report the Method of Counterion Determination : Describe the analytical technique used to quantify the counterion content, such as ion chromatography, capillary electrophoresis, or nuclear magnetic resonance (NMR) spectroscopy. nih.govchromatographyonline.comresearchgate.netthermofisher.com

Quantify the Counterion Content : Report the measured amount of the counterion, typically as a weight percentage of the total peptide sample.

Specify the Net Peptide Content : Provide the net peptide content, which is the actual percentage of the peptide by weight in the lyophilized powder. The theoretical net peptide content can be estimated by dividing the molecular weight of the peptide by the sum of its molecular weight and the molecular weight of the number of counterions required to neutralize the peptide. peptide.com

Detail any Counterion Exchange Procedures : If the trifluoroacetate was exchanged for another counterion, the protocol used for the exchange should be described in detail.

By adopting these best practices, researchers can enhance the transparency and reproducibility of their work, allowing for more accurate interpretation and comparison of findings across different studies.

Future Directions and Emerging Research Avenues for Q Peptide Trifluoroacetate

Development of Novel Peptide Synthesis and Purification Technologies with Reduced Trifluoroacetate (B77799) Residues

The presence of residual trifluoroacetate from the synthesis and purification process is a significant concern, as TFA can interfere with biological assays and alter peptide conformation. mdpi.comnih.gov Consequently, a major research thrust is the development of methods to produce peptides with minimal TFA content.

Solid-phase peptide synthesis (SPPS) is a cornerstone of peptide production, but the final cleavage and purification steps often employ TFA. mdpi.com Innovations are emerging to circumvent this dependency. One approach is the use of alternative cleavage cocktails and purification systems that avoid strong acids. Furthermore, catch-and-release purification methods are being developed to simplify the isolation of target peptides without the need for traditional TFA-based reversed-phase high-performance liquid chromatography (RP-HPLC). researchgate.net These methods often involve a specific chemical tag on the peptide that allows it to be selectively captured on a solid support, while impurities and truncated sequences are washed away. researchgate.net

Another significant area is the optimization of counterion exchange protocols. Research has systematically investigated the replacement of TFA with more biologically compatible counterions like acetate (B1210297) or chloride (HCl) through repeated lyophilization cycles with the desired acid. mdpi.commdpi.com

Table 1: Comparison of Traditional vs. Emerging Peptide Purification Strategies

Feature Traditional RP-HPLC Emerging Technologies (e.g., Catch-and-Release, Alternative Counterions)
Primary Reagent Trifluoroacetic Acid (TFA) Thiol-reactive resins, alternative acids (e.g., HCl, Acetic Acid)
Residual Counterion High potential for TFA residues Significantly reduced or no TFA residues mdpi.com
Process Complexity Requires specialized HPLC equipment and expertise Can be simpler, relying on filtration and washing steps researchgate.net
Scalability Well-established for various scales Can be highly scalable, particularly for specific sequences

| Biological Compatibility | Residual TFA can interfere with assays mdpi.com | Improved compatibility due to the absence of TFA |

Advanced Analytical Techniques for Real-Time Monitoring of Counterion Exchange

To ensure the successful removal of TFA, robust analytical methods are crucial. The development of advanced, real-time monitoring techniques allows for precise control over the counterion exchange process. While traditional methods provide a snapshot, real-time analysis offers dynamic insights.

Current state-of-the-art techniques include:

High-Performance Liquid Chromatography with Evaporative Light-Scattering Detection (HPLC-ELSD): This method has been optimized for the simultaneous detection and quantification of both trifluoroacetate and its replacement counterions, such as chloride. mdpi.com

¹⁹F Nuclear Magnetic Resonance (¹⁹F-NMR): As fluorine is unique to TFA in this context, ¹⁹F-NMR provides a highly specific and quantitative measure of residual trifluoroacetate. mdpi.comnih.gov

Fourier-Transform Infrared Spectroscopy (FT-IR): This technique can also be used to detect and quantify TFA, offering a complementary approach to NMR and HPLC. mdpi.com

Nanopore Probes: Emerging research has demonstrated the use of engineered ion channels (nanopores) for the label-free, real-time monitoring of peptide cleavage, a technology that could potentially be adapted to monitor counterion binding and exchange dynamics. nih.gov

Table 2: Analytical Techniques for Trifluoroacetate Quantification

Technique Principle Advantages Reported Limit of Quantification (LoQ)
HPLC-ELSD Separates compounds based on polarity, detects non-volatile analytes Can detect multiple ions simultaneously (TFA⁻, Cl⁻) mdpi.com ~1% (w/w) TFA content mdpi.com
¹⁹F-NMR Detects the fluorine nucleus Highly specific to TFA, provides structural information nih.gov Below 1% (w/w) TFA content mdpi.com

| FT-IR | Measures infrared absorption by chemical bonds | Rapid, non-destructive | Below 1% (w/w) TFA content mdpi.com |

Mechanistic Elucidation of Trifluoroacetate-Peptide Interactions at Atomic Resolution

Understanding precisely how trifluoroacetate ions interact with a peptide chain is fundamental to mitigating their unwanted effects and designing better purification strategies. High-resolution structural and dynamic studies are providing unprecedented insights.

Researchers are employing a combination of techniques:

Nuclear Magnetic Resonance (NMR) Spectroscopy: Solid-state NMR has been used to reveal distinct binding modes of TFA with peptides, identifying structured complexes where TFA is in close proximity to specific residues. nih.gov

Molecular Dynamics (MD) Simulations: Computational simulations provide a dynamic, atomic-level view of how TFA ions associate with the peptide backbone and side chains, revealing the roles of specific amino acids in these interactions. nih.gov These simulations can model how TFA might shield charged residues or induce conformational changes.

These studies have shown that TFA does not simply act as a passive counterion but can actively participate in the peptide's local environment, potentially altering the interaction network required for its biological function. nih.gov This understanding is critical for interpreting experimental data and for the rational design of future peptides.

Rational Design of Peptides with Minimized Counterion Sensitivity

Armed with a mechanistic understanding of peptide-counterion interactions, researchers are now moving towards the rational design of peptide sequences that are inherently less sensitive to the presence of trifluoroacetate. The goal is to create peptides that maintain their desired structure and function regardless of the counterion.

Strategies in this area include:

Amino Acid Substitution: Replacing residues that show a high affinity for TFA with alternatives that have a lower propensity for such interactions. For example, modifying the charge distribution or steric bulk near key binding sites.

Backbone Modification and Cyclization: Introducing constraints into the peptide structure, such as cyclization or the incorporation of non-natural amino acids, can pre-organize the peptide into its active conformation. nih.govresearchgate.net This can make the structure more rigid and less susceptible to conformational changes induced by counterion binding.

Peptidomimetics: Designing molecules that mimic the essential features of the peptide's active site but possess a non-peptidic backbone. nih.govrsc.org These structures can be engineered to eliminate the sites most prone to problematic interactions with TFA. The hydrogen-bond surrogate (HBS) approach, for example, can stabilize helical structures, making them less dependent on environmental factors. mdpi.com

Exploration of Q-Peptide Functionality in Complex Biological Systems (Non-Human)

Once a peptide like Q-Peptide is synthesized and purified, the next critical step is to understand its biological activity. This exploration is almost exclusively carried out in non-human systems first, including in vitro cell cultures and in vivo animal models.

Research in this area focuses on:

Targeted Proteomics: Using techniques like multiple reaction monitoring (MRM) mass spectrometry to quantify the peptide's interaction with its intended biological target and to study its metabolic fate in complex biological fluids. acs.org

Cell-Based Assays: Investigating the effect of the peptide on cellular processes. For instance, studies on the synthetic peptide BPC 157, which is derived from a protein in human gastric juice, have used various non-human models to demonstrate its protective and healing properties. rupahealth.com

Microbiota Interaction: Recent discoveries have shown that peptides originating from gut microbiota can enter the bloodstream and interact with the host's immune system. nih.govnih.gov Future research on Q-Peptide could explore its potential interactions with commensal microorganisms and their collective impact on host physiology in animal models. nih.gov

These non-human studies are essential for elucidating the mechanism of action and establishing a foundation for any potential future therapeutic development.

Green Chemistry Initiatives in Q-Peptide Production for Academic Research

The principles of green chemistry are increasingly influencing peptide synthesis, aiming to reduce the environmental impact of research and development. rsc.orgpeptide.com This is particularly relevant for academic labs where numerous peptides are synthesized on a smaller scale.

Key initiatives include:

Sustainable Solvents: Replacing hazardous solvents like N,N-dimethylformamide (DMF) and dichloromethane (B109758) (DCM) with greener alternatives. peptide.com

Energy Efficiency: Adopting technologies like microwave-assisted peptide synthesis, which can speed up reactions and reduce energy consumption. ambiopharm.com

Waste Reduction: Developing more efficient synthesis protocols that use less excess reagent and implementing solvent recycling systems. ambiopharm.comnih.gov The use of rotating bed reactors, for example, can increase the solid-to-liquid phase ratio, thereby minimizing solvent waste. nih.gov

These green initiatives not only reduce the environmental footprint of peptide production but also align with the broader push for more sustainable scientific practices in academia. rsc.orgoxfordglobal.com

Q & A

Q. What analytical methods are recommended for quantifying trifluoroacetate (TFA) content in peptide formulations, and how are they validated?

Reverse-phase HPLC with UV detection is the gold standard, using a mobile phase of phosphoric acid/ammonium hydroxide (pH ~2.5) and acetonitrile/water gradients. Validation requires a relative standard deviation (RSD) ≤5% for system suitability, with calibration against USP Sodium Trifluoroacetate standards. The TFA peak is quantified via response ratios between sample and standard solutions .

Q. How does residual TFA affect bioactivity assays of Q-Peptide Trifluoroacetate, and what strategies mitigate this interference?

Residual TFA can alter ionic strength, affecting receptor binding kinetics (e.g., somatostatin receptor IC50 measurements). Mitigation includes:

  • Dialysis (3.5 kDa MWCO) against ammonium bicarbonate buffer.
  • Lyophilization followed by reconstitution in TFA-free solvents.
  • Buffer exchange via size-exclusion chromatography .

Q. What are the critical considerations for ensuring peptide stability in TFA-containing formulations during long-term storage?

  • Store lyophilized peptides at -20°C in airtight, desiccated vials to prevent hydrolysis.
  • Monitor purity (>95% via HPLC) and confirm absence of degradation products (e.g., deamidation or oxidation) in Certificates of Analysis (COA) .

Advanced Research Questions

Q. How can researchers resolve discrepancies between theoretical and observed molecular weights of this compound in mass spectrometry analyses?

TFA adducts (+114.02 Da) are common in electrospray ionization (ESI-MS). Strategies:

  • Use desalting columns (C18 ZipTips) to remove TFA.
  • Replace TFA with 0.1% formic acid for improved ionization.
  • Compare observed masses with theoretical values adjusted for counterion contributions .

Q. What experimental approaches are optimal for distinguishing TFA-related artifacts from genuine peptide degradation products in stability studies?

  • Combine orthogonal techniques:
  • HPLC : Monitor shifts in retention time for degradation products.
  • NMR : Identify TFA-specific peaks (δ ~75 ppm for ¹⁹F NMR).
  • Amino acid analysis : Quantify peptide content independently of TFA .

Q. How should researchers design dose-response experiments to account for batch-to-batch variability in TFA content across peptide preparations?

  • Normalize peptide concentrations using amino acid analysis data from COAs.
  • Include internal controls (e.g., a reference batch with known TFA content) in each assay plate.
  • Perform dose-response curves in triplicate across three independent batches .

Q. What methodologies enable precise determination of TFA's impact on receptor binding kinetics for this compound?

  • Use surface plasmon resonance (SPR) with TFA-free peptide (prepared via dialysis) as a reference.
  • Compare association/dissociation rates (ka/kd) between TFA-containing and TFA-free samples.
  • Validate findings with competitive binding assays using radiolabeled ligands .

Environmental and Safety Considerations

Q. What are the validated protocols for safe disposal of TFA-contaminated waste in academic laboratory settings?

  • Segregate TFA waste in chemically resistant containers labeled "Halogenated Organics."
  • Neutralize with 1M NaOH under fume hoods before disposal.
  • Collaborate with certified waste management services for incineration at ≥1100°C to prevent environmental persistence .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.